Methallyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Polymer Synthesis:

Methallyl alcohol readily participates in polymerization reactions, forming the building block for numerous polymers. It can be co-polymerized with other monomers like vinyl acetate, methyl methacrylate (MMA), and acrylonitrile to create various copolymers with diverse properties. These copolymers find applications in:

- Coatings and Adhesives: Methacrylate-based copolymers containing methallyl alcohol units exhibit good adhesion and film-forming properties, making them suitable for coatings and adhesives [].

- Hydrophilic Materials: Blending methallyl alcohol with poly(vinyl alcohol) (PVA) can improve PVA's water resistance and thermal stability, making the blend film suitable for various applications, including food packaging [].

Organic Synthesis:

Methallyl alcohol serves as a versatile intermediate in organic synthesis due to its reactive functional groups. Researchers utilize it in various reactions, including:

- Alkylation: Methallyl alcohol can act as a methylating agent, transferring a methyl group to other molecules [].

- Esterification: It can be readily esterified to form methallyl esters, which are valuable precursors for various organic compounds [].

Analytical Chemistry:

Methallyl alcohol's unique properties make it useful in specific analytical chemistry applications:

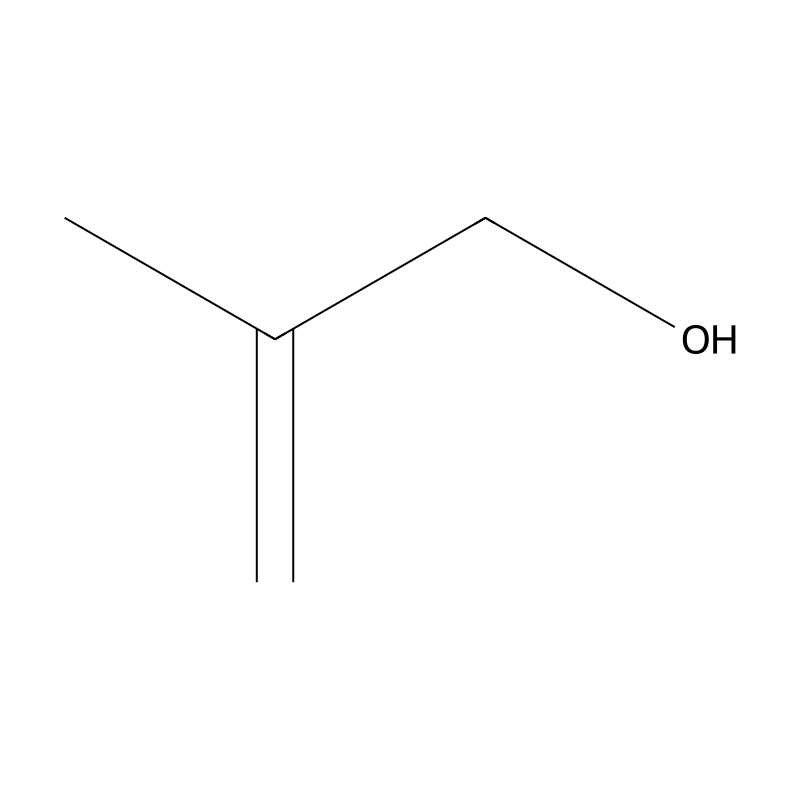

Methallyl alcohol, also known as 2-methyl-2-propen-1-ol, is an organic compound with the molecular formula . It is characterized by a double bond and a hydroxyl group, making it a member of the alcohol family. Methallyl alcohol is a colorless liquid with a sweet, floral odor and is soluble in water. It is primarily used as an intermediate in the synthesis of various chemicals and polymers.

Methallyl alcohol is a flammable liquid and should be handled with care. It can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation [].

- Toxicity: Limited data available on specific toxicity, but exposure should be avoided [].

- Flammability: Flash point 12 °C, poses a fire hazard [].

Safety Precautions:

Research indicates that methallyl alcohol exhibits antimicrobial properties. It has been studied for its potential effects on various bacteria and fungi. The compound's biological activity may be attributed to its ability to disrupt cellular membranes or interfere with metabolic processes in microorganisms . Additionally, methallyl alcohol has been explored for its potential use in pharmaceuticals due to its unique structure and reactivity.

Methallyl alcohol can be synthesized through several methods:

- Hydrolysis of Methylallyl Chloride: This conventional method involves the reaction of methylallyl chloride with water in the presence of a base, resulting in the formation of methallyl alcohol .

- Tandem Reactions: A more sustainable approach involves tandem reactions starting from methacrolein, which includes oxidation and hydrolysis steps to yield methallyl alcohol alongside other products .

- Catalytic Processes: Recent studies have explored catalytic methods using palladium-based catalysts for the arylation of methallyl alcohol, enhancing its synthesis efficiency .

Methallyl alcohol serves various applications across different industries:

- Chemical Intermediate: It is widely used as an intermediate in the production of resins, adhesives, and coatings.

- Polymer Production: Methallyl alcohol can be polymerized to produce materials with desirable physical properties for use in plastics and elastomers.

- Flavoring Agent: Due to its pleasant odor, it is sometimes utilized as a flavoring agent in food products.

Studies on the interactions of methallyl alcohol highlight its reactivity with other compounds. For instance, it has been shown to react readily with hydrogen chloride to form methallyl chloride, which is significant for further chemical transformations . Additionally, investigations into its atmospheric reactions reveal that methallyl alcohol can participate in oxidation processes that affect its environmental persistence and reactivity under varying temperature conditions .

Methallyl alcohol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics | Unique Features |

|---|---|---|---|

| Allyl Alcohol | Simple structure with a hydroxyl group | Lacks a methyl substituent on the double bond | |

| Isobutylene | An alkene without a hydroxyl group | Does not possess alcoholic properties | |

| 2-Methylpropene | A branched alkene | No functional groups; purely hydrocarbon | |

| Methacrolein | An aldehyde related to methallyl alcohol | Contains an aldehyde functional group |

Methallyl alcohol's unique feature lies in its combination of both alkene and alcohol functionalities, allowing it to participate in diverse

Physical Description

XLogP3

Boiling Point

Flash Point

Density

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 70 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 66 of 70 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant